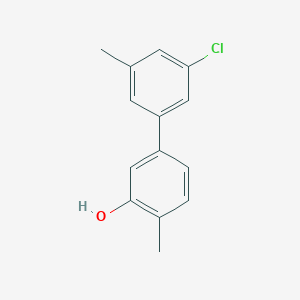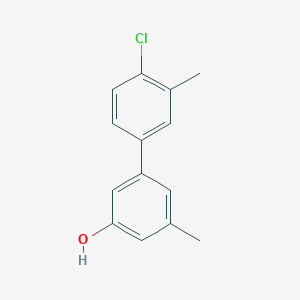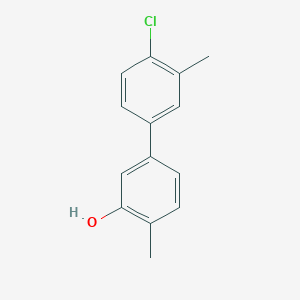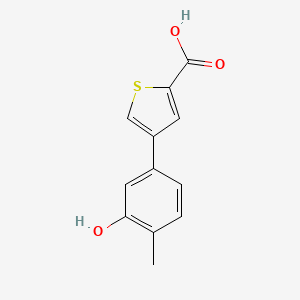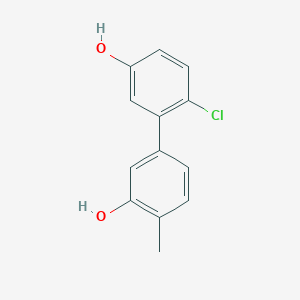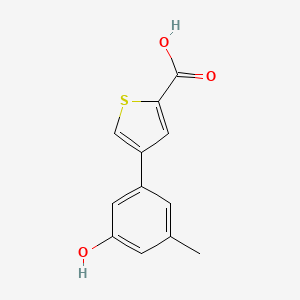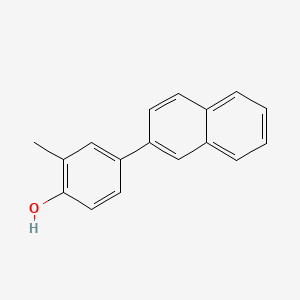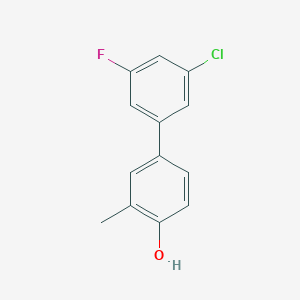
4-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% (4-CFM) is a phenolic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 60-62°C. 4-CFM is a halogenated phenol and is commonly used as a laboratory reagent due to its low toxicity and relatively low cost. It is also known as 4-CFM phenol, 4-chloro-5-fluorophenol, and 4-chloro-2-methylphenol.
Wissenschaftliche Forschungsanwendungen
4-CFM has a wide range of applications in scientific research, including use as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor in the synthesis of pharmaceuticals. It is also used in the synthesis of other halogenated compounds, such as 4-chloro-2-methylphenol, and as a starting material for the synthesis of a variety of other compounds.
Wirkmechanismus
4-CFM is a halogenated phenol, which means that it can act as a Lewis acid, donating electrons to a reaction. This allows it to act as a catalyst in organic reactions, accelerating the rate of the reaction. It can also act as a nucleophile, reacting with electrophiles to form covalent bonds.
Biochemical and Physiological Effects
4-CFM is considered to be relatively non-toxic, with an oral LD50 of >5000 mg/kg in rats. It has been shown to have no mutagenic or genotoxic effects in animal studies, and is not considered to be a carcinogen.
Vorteile Und Einschränkungen Für Laborexperimente
4-CFM is a useful reagent in a variety of laboratory experiments due to its low toxicity and relatively low cost. However, it can react with certain compounds, such as aldehydes and ketones, to form potentially hazardous products. Therefore, it should be used with caution and proper safety precautions should be taken when handling it.
Zukünftige Richtungen
In the future, 4-CFM could be used in the development of new pharmaceuticals. It could also be used in the synthesis of other halogenated compounds, such as 4-chloro-2-methylphenol. Additionally, further research could be conducted to investigate the potential toxicity of 4-CFM and its potential environmental impacts. Finally, 4-CFM could be used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Synthesemethoden
4-CFM is most commonly synthesized from 4-chloro-2-methylphenol by a reaction with fluorine gas. In this reaction, 4-chloro-2-methylphenol is heated to a temperature of about 200°C in the presence of fluorine gas. The resulting product is a white crystalline solid with a melting point of 60-62°C.
Eigenschaften
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-4-9(2-3-13(8)16)10-5-11(14)7-12(15)6-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWOMISQPMEGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683877 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-26-3 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



